molecular formula C8H8O3S B11720997 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid

Cat. No.: B11720997
M. Wt: 184.21 g/mol
InChI Key: GTNXNVOMXUGSQS-UHFFFAOYSA-N
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Description

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid (CAS 1384433-83-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H8O3S and a molecular weight of 184.21 g/mol , this molecule features a unique structure that incorporates a furan ring, a sulfur-containing thioether linkage, and an acrylic acid moiety . This combination of functional groups makes it a valuable multifunctional building block in organic synthesis and medicinal chemistry research. The compound is particularly useful for exploring structure-activity relationships in drug discovery and for the synthesis of more complex molecular architectures. Its structure is characterized by an (E)-configuration around the prop-2-enoic acid double bond, as defined by its SMILES notation C1=COC(=C1)CS/C=C/C(=O)O . Researchers utilize this compound exclusively in laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)prop-2-enoic acid

InChI

InChI=1S/C8H8O3S/c9-8(10)3-5-12-6-7-2-1-4-11-7/h1-5H,6H2,(H,9,10)

InChI Key

GTNXNVOMXUGSQS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid typically involves the reaction of furan-2-ylmethanethiol with a suitable propenoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Hydroarylation Reactions

Reactions in Brønsted superacid (TfOH) or Lewis acids (AlCl₃, AlBr₃) enable hydroarylation of the α,β-unsaturated system. These reactions proceed via O,C-diprotonated intermediates, identified through NMR and DFT studies .

Arene Catalyst Conditions Product Yield
BenzeneAlCl₃RT, 1 h3-aryl-3-(furan-2-yl)propenoic acid65%
p-XyleneTfOH0°C, 2 h3-(4-methylphenyl)-3-(furan-2-yl)propenoic acid98%
MesityleneTfOH0°C, 2 h3-(2,4,6-trimethylphenyl)-3-(furan-2-yl)propenoic acid55%

Mechanistic Insights :

  • O-Protonation of the carbonyl group occurs first (ΔG = −5.2 kcal/mol), followed by C-protonation of the α,β-unsaturated system (ΔG = −3.8 kcal/mol) .

  • The resulting dication (B , Figure 1) undergoes electrophilic attack by arenes, consistent with Friedel–Crafts reactivity .

Oxidation Reactions

The sulfur atom and furan ring are susceptible to oxidation:

Sulfur Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

  • Products : Sulfoxide (R-SO-) and sulfone (R-SO₂-) derivatives.

Furan Ring Oxidation

  • Reagents : KMnO₄, CrO₃

  • Products : Furan-2,3-dione derivatives via cleavage of the conjugated diene system .

Reduction Reactions

The α,β-unsaturated system undergoes selective reduction:

Reagent Conditions Product Notes
H₂/Pd-CRT, 1 atm3-{[(Furan-2-yl)methyl]sulfanyl}propanoic acidComplete double bond reduction
NaBH₄EtOH, 0°CPartial reduction to allylic alcoholRequires acidic workup

Substitution Reactions

The sulfur atom participates in nucleophilic substitutions:

Nucleophile Reagent Product Application
AminesDCC, DMAPThioether-amide hybridsAntimicrobial agents
ThiolsBase (K₂CO₃)Disulfide derivativesRedox-responsive materials

Oligomerization

Under prolonged acidic conditions (H₂SO₄, FeBr₃), the compound undergoes oligomerization via:

  • Hydration of the furan ring or α,β-unsaturated system.

  • Ether/ester bond formation between hydrated monomers .

Key Observations :

  • Oligomers show humin-like structures (confirmed by tandem MS) .

  • Decarboxylation side reactions occur during ESI-MS analysis .

Biological Activity

Hydroarylation derivatives demonstrate antimicrobial effects at 64 µg/mL :

Microorganism Inhibition Zone (mm) Structure-Activity Relationship
Candida albicans12–15Enhanced by electron-donating aryl groups
Staphylococcus aureus8–10Dependent on furan ring planarity
Escherichia coli6–8Reduced activity in sulfone derivatives

Comparative Reactivity

DFT calculations reveal:

  • LUMO energy of dicationic intermediate (B ): −5.8 eV (indicating high electrophilicity) .

  • Charge distribution: +0.72e on Cβ, facilitating nucleophilic attack .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, such as oxidation and substitution, making it a versatile building block in organic synthesis.

Reactions and Mechanisms
Common reactions involving this compound include:

  • Oxidation : Producing carboxylic acids and ketones.
  • Reduction : Leading to the formation of amino derivatives.
  • Substitution : Yielding various substituted furan derivatives.

Biological Research

Antimicrobial Properties
Research indicates that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cells. For instance, it was tested against several human tumor cell lines, revealing significant growth inhibition rates . The specific mechanisms through which this compound exerts its effects are still under investigation but may involve interactions with cellular signaling pathways related to apoptosis and cell cycle regulation.

Pharmaceutical Applications

Drug Development
Given its biological activities, 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is being explored as a candidate for drug development. Its unique structural characteristics may allow it to interact with specific molecular targets relevant to disease processes, including cancer and microbial infections .

Therapeutic Potential
The compound's potential therapeutic applications extend to treating neurodegenerative diseases. Research has indicated that derivatives of furan compounds can inhibit the formation of beta-pleated sheets associated with Alzheimer's disease and may protect neuronal cells from damage . This suggests that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid could be developed into treatments for neurodegenerative conditions.

Data Summary

Application Area Details
Organic Chemistry Building block for synthesizing complex organic molecules; versatile in oxidation and substitution.
Biological Research Exhibits antimicrobial properties; inhibits cancer cell proliferation.
Pharmaceutical Research Explored for drug development; potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study
    • In vitro assessments demonstrated that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid shows moderate activity against Escherichia coli and Candida albicans, with a lower Minimum Inhibitory Concentration (MIC) compared to standard antibiotics.
  • Anticancer Evaluation
    • A study conducted by the National Cancer Institute involved testing the compound across various cancer cell lines, revealing an average growth inhibition rate of over 50% at certain concentrations .
  • Neuroprotective Potential
    • Research on related furan compounds showed their ability to inhibit cytokine release associated with neuroinflammation, suggesting that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid may also have neuroprotective effects .

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The furan ring and sulfur atom may play a crucial role in binding to biological targets, while the propenoic acid group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is best understood through comparison with analogs. Below, we analyze substituent effects, biological activity, and synthetic routes.

Table 1: Structural and Functional Comparison of Selected Prop-2-enoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid Furan-2-ylmethylthio at β-position C₈H₈O₃S Antimicrobial activity (under study)
(2Z)-3-[(2-Hydroxyethyl)sulfanyl]prop-2-enoic acid Hydroxyethylthio group C₅H₈O₃S Potential bioactivity (unreported)
2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid Cyano, trifluoromethylphenyl-furan C₁₅H₉F₃N₂O₃ Photosensitizer (theoretical studies)
3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid Thiophene-oxadiazole hybrid C₉H₆N₂O₃S Screening compound (biological assays)
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid Fluoro, isobutoxy substituents C₁₃H₁₅FO₃ Anti-inflammatory potential

Key Findings:

Cyano and trifluoromethyl groups (e.g., in ) introduce electron-withdrawing effects, altering reactivity in Michael addition or Diels-Alder reactions.

Synthetic Flexibility: The target compound shares synthetic routes with other 3-(heteroaryl)propenoic acids, such as condensation of aldehydes with malonic acid . However, ester derivatives (e.g., methyl esters) exhibit higher stability during purification .

Biological Activity: highlights antimicrobial studies of 3-(furan-2-yl)propenoic acid derivatives against Gram-positive bacteria. The thioether linkage in the target compound may reduce cytotoxicity compared to sulfonamide-containing analogs (e.g., ). Thiophene-oxadiazole hybrids () show distinct activity profiles due to heterocyclic diversity, suggesting the furan-thioether motif could be optimized for targeted therapies.

Computational Insights :

  • DFT calculations (referenced in ) predict that electron-rich furan rings increase the electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles. This contrasts with fluorinated derivatives (), where electron-withdrawing groups may slow reaction kinetics.

Biological Activity

3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a furan ring, a sulfur atom, and a propenoic acid group, giving it a molecular formula of C_8H_8O_2S and a molecular weight of approximately 184.21 g/mol. The presence of these functional groups contributes to its distinct chemical reactivity and biological properties.

Biological Activities

Research indicates that 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens, including:
    • Candida albicans
    • Escherichia coli
    • Staphylococcus aureus
    At a concentration of 64 µg/mL, the compound showed effective suppression of these microorganisms .
  • Neuroprotective Effects : Similar compounds have been reported to inhibit the formation of beta-pleated sheets associated with neurodegenerative diseases like Alzheimer's. They also protect against neuronal cell loss and reduce cytokine release (e.g., IL-1β, IL-6) linked to inflammatory conditions .
  • Anti-inflammatory Activity : The interactions of the furan ring with specific molecular targets may modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The exact mechanisms through which 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various enzymes and receptors, influencing biochemical pathways involved in microbial resistance and inflammation.

Synthesis

The synthesis typically involves the reaction of furan-2-ylmethanethiol with propenoic acid derivatives under controlled conditions, often using sodium hydroxide as a base to facilitate product formation. Purification techniques such as recrystallization or chromatography are employed to obtain high-yield and pure compounds.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acidC10H10O3SContains a benzoic acid moiety instead of propenoic acid.
(2E)-3-(4-{[(Furan-2-yl)methyl]sulfamoyl}phenyl)prop-2-enoic acidC15H16N2O4SIncorporates a sulfamoyl group, enhancing biological activity.

The uniqueness of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds.

Case Studies

In recent studies, derivatives of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid have been tested for their efficacy in treating microbial infections and inflammatory diseases. For instance, research highlighted the compound's ability to significantly reduce the growth rates of pathogenic bacteria and fungi in vitro, indicating its potential as a natural antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid, and what catalysts are commonly employed?

Answer: The synthesis of structurally analogous furan-containing prop-2-enoic acids typically employs acid catalysts or Lewis acids. For example:

  • Triflic acid (TfOH) is used to promote Friedel-Crafts alkylation or acylation reactions. A representative protocol involves reacting a furan derivative (e.g., furan-2-ylmethyl thiol) with a prop-2-enoic acid precursor in dichloromethane at 0°C for 2 hours, followed by aqueous workup and solvent evaporation .
  • Aluminum halides (AlX₃, X = Cl, Br) act as Lewis acid catalysts in aromatic substitution reactions. These reactions are conducted in non-polar solvents like benzene at room temperature, with subsequent extraction using ethyl acetate .

Key Considerations:

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Purify intermediates using column chromatography with silica gel.

Q. How is 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid characterized structurally, and what analytical techniques are critical?

Answer: Characterization relies on spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., furan ring protons at δ 6.2–7.4 ppm, thioether protons at δ 3.5–4.0 ppm).
    • ¹³C NMR confirms carbonyl (C=O) resonance at ~170 ppm and furan carbons at 110–150 ppm .
  • Infrared Spectroscopy (IR): Detects C=O stretching (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity using reference standards (e.g., USP salicylic acid analogs as benchmarks) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid?

Answer: Yield optimization strategies include:

  • Catalyst Screening: Compare TfOH (highly acidic, suitable for electron-deficient substrates) with AlX₃ (milder, better for electron-rich systems). Adjust stoichiometry (e.g., 0.5–2.0 equiv. catalyst) .
  • Solvent Effects: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic reactivity, while non-polar solvents (e.g., benzene) stabilize Lewis acid complexes.
  • Temperature Control: Lower temperatures (0°C) reduce side reactions in TfOH-mediated syntheses .

Data-Driven Approach:

  • Use Design of Experiments (DoE) to assess interactions between variables (catalyst, solvent, temperature).

Q. What challenges arise in resolving spectral data discrepancies for this compound, and how are they addressed?

Answer: Common challenges include:

  • Signal Overlap in NMR: Furan protons may overlap with prop-2-enoic acid vinyl protons. Use 2D NMR (COSY, HSQC) to resolve assignments .
  • Impurity Peaks in HPLC: Cross-reference with pharmacopeial impurity standards (e.g., USP-related compound B RS for hydroxyisophthalic acid analogs) .
  • Batch Variability: Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision .

Q. How can researchers evaluate the biological activity of 3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid derivatives?

Answer: Methodological frameworks include:

  • Antimicrobial Assays: Adapt protocols from studies on 3-(furan-2-yl)propanoic acid derivatives, such as broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Structure-Activity Relationship (SAR) Studies: Modify the thioether side chain or furan substituents (e.g., methyl, benzyl groups) and compare activity profiles .
  • Oxidative Stress Assays: Use fluorescent probes (e.g., CM-H₂DCFDA) to assess reactive oxygen species (ROS) modulation in cellular models .

Q. What strategies mitigate contradictions in pharmacological data between in vitro and in vivo studies?

Answer:

  • Bioavailability Adjustments: Improve solubility via salt formation (e.g., sodium or ammonium salts, as seen in fluorophenyl sulfinic acid derivatives) .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or conjugated derivatives).
  • Species-Specific Differences: Cross-validate results in multiple animal models (rodent and non-rodent) .

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